氟代谷氨酰胺 (2S,4R)

描述

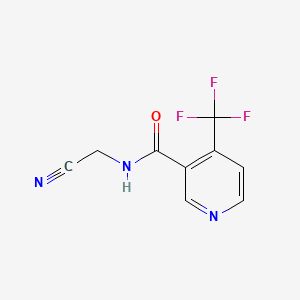

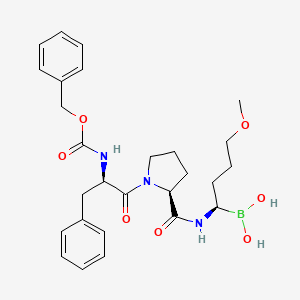

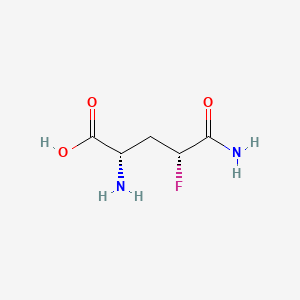

Fluoroglutamine (2S,4R) is a glutamine analogue that has been developed as a promising probe for investigating tumor glutamine flux and metabolism . It has been characterized as having a relatively high tumor cell uptake and retention in animal models . It is being used as a new Positron Emission Tomography (PET) tracer in multiple myeloma (MM) and other cancers .

Synthesis Analysis

The synthesis of enantiopure (2S,4R)-4-Fluoroglutamine (4-FGln) involves its validation as a glutamine transport analogue in human MM cell lines (RPMI8226 and JJN3), comparing its uptake with that of 3H-labelled glutamine . The intracellular levels of 4-FGln were determined by HPLC-MS/MS employing a HILIC gradient separation and multiple reaction monitoring (MRM) detection .

Molecular Structure Analysis

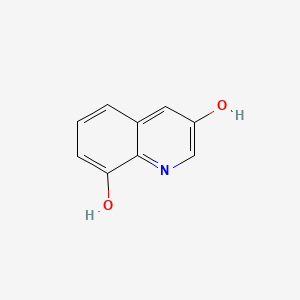

The molecular structure of Fluoroglutamine (2S,4R) is similar to that of glutamine, with a fluorine atom replacing a hydrogen atom. This modification allows it to be used as a tracer in PET scans .

Chemical Reactions Analysis

Both glutamine and 4-FGln are actively accumulated by MM cells and exhibit a strong reciprocal competition, pointing to shared transporters . Inhibition analysis revealed that ASCT2 was the major entry route of both compounds, with minor contributions from the other transporters .

科学研究应用

Field

This application falls under the field of Oncology .

Summary of the Application

Fluoroglutamine (2S,4R) is used as a new Positron Emission Tomography (PET) tracer in Myeloma . The high glycolytic activity of multiple myeloma (MM) cells is the rationale for the use of PET with 18 F-fluorodeoxyglucose ( [ 18 F]FDG) to detect both bone marrow (BM) and extramedullary disease .

Methods of Application

The study synthesized enantiopure (2 S ,4 R )-4-fluoroglutamine (4-FGln) and validated it as a Gln transport analogue in human MM cell lines, comparing its uptake with that of 3 H-labelled Gln . They then radiosynthesized [ 18 F]4-FGln, tested its uptake in two different in vivo murine MM models, and checked the effect of Bortezomib, a proteasome inhibitor currently used in the treatment of MM .

Results or Outcomes

Both [ 18 F]4-FGln and [ 18 F]FDG clearly identified the spleen as the site of MM cell colonization in C57BL/6 mice, challenged with syngeneic Vk12598 cells and assessed by PET . NOD.SCID mice, subcutaneously injected with human MM JJN3 cells, showed high values of both [ 18 F]4-FGln and [ 18 F]FDG uptake . Bortezomib significantly reduced the uptake of both radiopharmaceuticals in comparison with vehicle at post-treatment PET .

Application in Tumor Diagnosis and Treatment

Field

This application falls under the field of Tumor Diagnosis and Treatment .

Summary of the Application

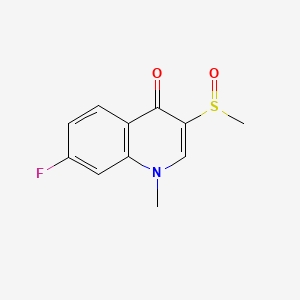

A novel glutamine derivative, (2 S ,4 R )-2-amino-4-cyano-4- [ 18 F]fluorobutanoic acid, (2 S ,4 R )-4- [ 18 F]FCABA ( [18F]1 ), was designed and synthesized . This derivative is useful for tumor diagnosis and treatment .

Methods of Application

The total synthesis time was 120 min from the end-of-bombardment, and the non-decay-corrected radiochemical yield of [18F]1 was about 10% ( n = 3) . In vitro assays of [18F]1 using MCF-7 cells showed that it utilizes amino acid transporter systems similar to (2 S ,4 R )-4- [ 18 F]FGln .

Results or Outcomes

Biodistribution and small-animal micro-PET imaging showed that [18F]1 has high tumor-to-muscle ratios at the 60 min time point .

Application in Glioma Imaging

Field

This application falls under the field of Glioma Imaging .

Summary of the Application

The glutamine analogue (2S, 4R)-4-[18F]fluoroglutamine ([18F]FGln) was investigated to further characterize its pharmacokinetics and acquire in vivo positron emission tomography (PET) images of separate orthotopic and subcutaneous glioma xenografts in mice .

Methods of Application

An orthotopic model was created by injecting luciferase-expressing patient-derived BT3 glioma cells into the right hemisphere of BALB/cOlaHsd-Foxn1 nu mouse brains . The subcutaneous model was created by injecting rat BT4C glioma cells into the flank and neck regions of Foxn1 nu/nu mice . Dynamic PET images were acquired after injecting 10–12 MBq of the tracer into mouse tail veins .

Results or Outcomes

Orthotopic human glioma xenografts displayed PET image tumor-to-healthy brain region ratio of 3.6 and 4.8 while subcutaneously xenografted BT4C gliomas displayed a tumor-to-muscle (flank) ratio of 1.9±0.7 (range 1.3–3.4) . Using PET image-derived blood radioactivity corrected by population-based stability analyses, tumor uptake pharmacokinetics fit Logan and Yokoi modeling for reversible uptake .

Application in Studying Nitrogen Metabolism

Field

This application falls under the field of Nitrogen Metabolism .

Summary of the Application

(2S,4R)4-FGln and (2S,4R)4-FGlu may be useful probes for studying nitrogen metabolism in plants, yeast and bacteria .

Methods of Application

The study suggests that these compounds can be used to study nitrogen metabolism .

Results or Outcomes

The results reinforce that [18F]FGln has preferential uptake in glioma tissue versus that of corresponding healthy tissue and fits well with reversible uptake models .

Application in Assessing Transporter Activity or Protein Synthesis Rate

Field

This application falls under the field of Biochemistry .

Summary of the Application

Fluoroglutamine (2S,4R) is a Glutamine analog that is not metabolized in the TCA cycle, but it can be incorporated into proteins and peptides .

Methods of Application

Fluoroglutamine (2S,4R) can be used to assess transporter (ASCT2) activity or protein synthesis rate .

Results or Outcomes

The results of using Fluoroglutamine (2S,4R) in this application are not specified in the source .

Application in Studying Nitrogen Metabolism

Field

This application falls under the field of Plant, Yeast, and Bacterial Studies .

Summary of the Application

(2S,4R)4-FGln and (2S,4R)4-FGlu may be useful probes for studying nitrogen metabolism in plants, yeast and bacteria .

Methods of Application

These compounds can be used to study nitrogen metabolism .

Results or Outcomes

The results of using Fluoroglutamine (2S,4R) in this application are not specified in the source .

属性

IUPAC Name |

(2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEYFCBAWGQSGT-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoroglutamine, (4R)- | |

CAS RN |

238418-71-8 | |

| Record name | 4-Fluoroglutamine, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238418718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROGLUTAMINE, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25121I4KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)